molecular formula C20H31N3 B5798330 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine

1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine

Cat. No. B5798330
M. Wt: 313.5 g/mol
InChI Key: AXVSCHVJVKNDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine, also known as A-366, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is not fully understood, but it is thought to involve the modulation of serotonin signaling in the brain. 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been shown to increase the activity of 5-HT1A receptors, which leads to the release of neurotransmitters such as serotonin and dopamine. This modulation of neurotransmitter signaling is thought to underlie the anxiolytic and antidepressant effects of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This reduction in HPA axis activity is thought to underlie the anxiolytic effects of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in mood regulation. 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is its relatively low selectivity for the 5-HT1A receptor, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine. One area of interest is the development of more selective compounds that target the 5-HT1A receptor with greater specificity. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine in the treatment of mood disorders. Finally, there is a need for further studies to elucidate the mechanism of action of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine and its effects on neurotransmitter signaling in the brain.
Conclusion:
In conclusion, 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is a synthetic compound that has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders. Further research is needed to fully understand the mechanism of action of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine involves a multi-step process that starts with the reaction of 1-(2-adamantyl)piperazine with 2-bromo-1-methylpyrrole. This intermediate product is then treated with sodium hydride and methyl iodide to form the final compound, 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine. The synthesis of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been optimized to produce high yields and purity.

Scientific Research Applications

1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders.

properties

IUPAC Name

1-(2-adamantyl)-4-[(1-methylpyrrol-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3/c1-21-4-2-3-19(21)14-22-5-7-23(8-6-22)20-17-10-15-9-16(12-17)13-18(20)11-15/h2-4,15-18,20H,5-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVSCHVJVKNDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN2CCN(CC2)C3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Adamantyl)-4-[(1-methylpyrrol-2-yl)methyl]piperazine

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